3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid

Catalog No.
S1512512
CAS No.
16015-47-7
M.F
C10H7N2O3-
M. Wt
203.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxyli...

CAS Number

16015-47-7

Product Name

3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid

IUPAC Name

3-methyl-4-oxophthalazine-1-carboxylate

Molecular Formula

C10H7N2O3-

Molecular Weight

203.17 g/mol

InChI

InChI=1S/C10H8N2O3/c1-12-9(13)7-5-3-2-4-6(7)8(11-12)10(14)15/h2-5H,1H3,(H,14,15)/p-1

InChI Key

ZUEDIBGIVDXMLP-UHFFFAOYSA-M

SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)O

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)[O-]

Antitumor Activity

Antibacterial Activity

Synthesis of Antitumor Compounds

Synthesis of Antibacterial Compounds

3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H8N2O3\text{C}_{10}\text{H}_{8}\text{N}_{2}\text{O}_{3} and a molecular weight of approximately 204.18 g/mol. It is classified under the phthalazine derivatives and is known for its structural complexity, featuring a phthalazine ring with a carboxylic acid group and a ketone functionality. The compound has a melting point of 236 °C (decomposition) and a predicted boiling point of around 412 °C .

This compound serves as an important intermediate in organic synthesis, particularly in the development of various biologically active heterocycles. Its unique structure allows for diverse chemical reactivity, making it a valuable compound in pharmaceutical research and development.

The chemical reactivity of 3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid is notable for its ability to participate in various organic reactions:

  • Condensation Reactions: It can undergo condensation with amines to form amides, which are significant in medicinal chemistry.
  • Oxidation Reactions: The ketone group can be oxidized to form more complex structures or to introduce additional functional groups.
  • Nucleophilic Substitution: The carboxylic acid moiety can react with nucleophiles, allowing for the synthesis of esters or other derivatives.

Research indicates that this compound is utilized as an intermediate in the synthesis of novel dicarboxylic acid amides and fused triazine rings, showcasing its versatility.

The synthesis of 3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid typically involves several key steps:

  • Formation of 3-Methylphthalhydrazide: Reacting 3-methylphthalic anhydride with hydrazine hydrate in the presence of sodium hydroxide.
  • Sulfation: Treating the resulting hydrazide with sulfuric acid to form 3-methylphthalhydrazide sulfate.
  • Oxidation: Using potassium permanganate to oxidize the sulfate derivative into 3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid.
  • Purification: The final product is purified through recrystallization from acetic acid and washed with sodium bicarbonate solution .

This multi-step synthesis highlights the compound's complexity and the need for careful handling of reagents.

3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid finds applications primarily in:

  • Organic Synthesis: It serves as an intermediate for synthesizing other heterocyclic compounds.
  • Pharmaceutical Development: Its derivatives may be explored for potential therapeutic uses due to their biological activity.
  • Chemical Research: Used in studies aimed at developing new synthetic methodologies or exploring structure–activity relationships.

Interaction studies involving 3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid focus on its reactivity with various biological targets and chemical reagents. These studies are essential for understanding how modifications to its structure can enhance or diminish its biological activity or reactivity profile.

For instance, research into its interactions with enzymes could reveal potential pathways for drug development or highlight mechanisms of action relevant to its biological effects.

Several compounds share structural similarities with 3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-phthalazinecarboxylic acidC8H6N2O2Lacks methyl group; simpler structure
3-methylphthalic anhydrideC10H8O3Anhydride form; used as a precursor
3-MethylphthalhydrazideC10H10N2OContains hydrazine functionality; more reactive
3-MethylphthalazineC10H8N2Basic phthalazine structure without carboxylic acid

These compounds illustrate variations in functional groups and structural complexity that influence their reactivity and potential applications. The unique combination of functionalities in 3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid contributes to its distinct role in synthetic chemistry and potential therapeutic applications.

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Exact Mass

203.04566709 g/mol

Monoisotopic Mass

203.04566709 g/mol

Heavy Atom Count

15

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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